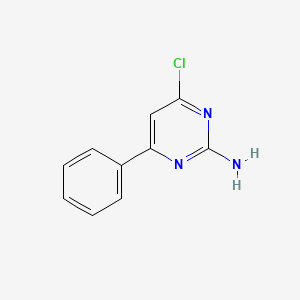

2-Amino-4-chloro-6-phenylpyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPBRZXDWSODDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286774 | |

| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36314-97-3 | |

| Record name | 36314-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Derivatives in Medicinal and Agrochemical Sciences

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that have garnered immense interest in the fields of medicinal and agrochemical sciences due to their diverse biological and pharmacological activities. gsconlinepress.comgsconlinepress.comorientjchem.org The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which has inspired the development of numerous synthetic derivatives with therapeutic potential. researchgate.net

In medicinal chemistry, these compounds have shown a wide array of applications, including:

Anticancer agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the growth of cancer cells. gsconlinepress.comnih.govnih.gov 5-Fluorouracil is a classic example of a pyrimidine-based anticancer drug. researchgate.net

Antimicrobial agents: Pyrimidine derivatives have been developed as potent antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance. orientjchem.orgijpsjournal.comirjmets.com

Antiviral agents: The structural similarity of pyrimidines to the building blocks of viral genetic material has led to the development of effective antiviral drugs. orientjchem.orgnih.gov

Other therapeutic uses: The applications of pyrimidine derivatives extend to treatments for inflammatory diseases, neurological disorders, and cardiovascular conditions. gsconlinepress.comnih.gov

In the realm of agrochemical sciences, pyrimidine derivatives have been utilized as:

Herbicides: Certain pyrimidine compounds exhibit herbicidal properties, helping to control unwanted plant growth in agricultural settings. gsconlinepress.com

Fungicides: The fungicidal activity of some pyrimidine derivatives makes them valuable in protecting crops from fungal diseases. nih.gov

Insecticides: Some derivatives have been found to be effective against various insect pests. nih.gov

The versatility of the pyrimidine scaffold allows for extensive chemical modifications, enabling the synthesis of a vast library of compounds with tailored biological activities. nih.govtandfonline.com This has made it a "privileged scaffold" in drug discovery. nih.gov

Overview of the Research Landscape for 2 Amino 4 Chloro 6 Phenylpyrimidine Scaffolds

The 2-Amino-4-chloro-6-phenylpyrimidine scaffold has been a focal point of research due to its potential as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities. The presence of the chloro substituent at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the creation of diverse chemical libraries. nih.gov

Research on this scaffold has explored its potential in several areas:

Synthesis of Novel Derivatives: A significant portion of the research focuses on using this compound as a starting material to synthesize new series of pyrimidine (B1678525) derivatives. For instance, it can be reacted with different amines to create a variety of substituted 2-aminopyrimidines. nih.govnih.gov

Biological Evaluation: The synthesized derivatives are often screened for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.govnih.gov For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their fungicidal and herbicide safening activities. nih.govacs.org

Structural Studies: X-ray crystallography and other analytical techniques are employed to study the molecular and supramolecular structures of these compounds. These studies help in understanding how the molecules pack in the solid state and how they interact with biological targets. acs.orgresearchgate.net

One area of particular interest is the investigation of hydrogen-bonding patterns in 4,6-disubstituted 2-aminopyrimidines, which can influence their physical properties and biological activity. researchgate.net

Historical Context and Evolution of Research on 2 Aminopyrimidines

Conventional Synthetic Routes to 2-Amino-4-chloro-6-phenylpyrimidine

The traditional synthesis of this compound often relies on a multi-step process starting from readily available precursors.

Conversion from 6-Phenylisocytosine Precursors

A primary and conventional route to this compound involves the chlorination of a 6-phenylisocytosine (also known as 2-amino-6-phenylpyrimidin-4-ol) precursor. This transformation is typically achieved by treating the 6-phenylisocytosine with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, yielding the desired product. The reaction conditions, such as temperature and the use of a base or solvent, can be optimized to improve the yield and purity of the final compound.

Synthesis of Halogenated Pyrimidine Intermediates for this compound Analogues

The synthesis of analogues of this compound often requires the preparation of versatile halogenated pyrimidine intermediates. These intermediates can then be further modified through various cross-coupling and substitution reactions.

Preparation of 2-Amino-4,6-dichloropyrimidine (B145751) Derivatives

A key intermediate for accessing a wide range of functionalized pyrimidines is 2-amino-4,6-dichloropyrimidine. This compound is typically synthesized from 2-amino-4,6-dihydroxypyrimidine. The conversion is achieved through a chlorination reaction, frequently employing phosphorus oxychloride (POCl₃). google.comgoogle.com To facilitate the reaction and neutralize the acidic byproducts, an acid-removing agent, such as an amine base like triethylamine (B128534) or N,N-dimethylaniline, is often added. google.comgoogle.com The reaction temperature is generally maintained between 40°C and 90°C. google.com This process can be carried out without the need for reflux temperatures or large excesses of phosphorus oxychloride, making it more efficient. google.com The resulting 2-amino-4,6-dichloropyrimidine is a versatile building block where the two chlorine atoms can be selectively substituted to introduce diverse functionalities. mdpi.com For instance, nucleophilic aromatic substitution (SNAr) reactions with various amines can be performed to create a library of substituted pyrimidine derivatives. mdpi.com

Synthesis of 4-Chloro-6-substituted Phenylpyrimidines

The synthesis of 4-chloro-6-substituted phenylpyrimidines is another important pathway for creating analogues. These intermediates are crucial for developing compounds where the phenyl ring at the 6-position is modified. nih.gov Conventional methods, which may involve either traditional heating or microwave assistance, are employed for their preparation. nih.gov One approach involves the Suzuki coupling reaction on 6-bromo-4-chlorothienopyrimidine, where selective arylation at the C-6 position is desired. researchgate.net The selectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net Another strategy involves the synthesis of 6-aryloxy-4-chloro-2-phenylpyrimidines through a substructure splicing approach, using a lead compound like fenclorim. acs.orgnih.gov

Multi-component Reactions in the Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-amino-4,6-disubstituted pyrimidines in a single step from simple starting materials.

Condensation Reactions Involving Chalcones and Guanidine (B92328) Derivatives

A widely used multi-component reaction for the synthesis of 2-amino-4,6-disubstituted pyrimidines involves the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine derivatives. researchgate.netrasayanjournal.co.in Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde, serve as the 1,3-dielectrophilic component. ptfarm.pl Guanidine hydrochloride or guanidinium (B1211019) carbonate is used as the nitrogen-containing component. researchgate.netrasayanjournal.co.inptfarm.pl The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or ethanol (B145695), often in the presence of a base like sodium hydroxide (B78521) or triethylamine. researchgate.netptfarm.plnih.gov This condensation can be performed under conventional heating (reflux) or using microwave irradiation, which can significantly reduce reaction times and improve yields. vjs.ac.vn This methodology allows for the introduction of a wide variety of substituents on the phenyl rings at the 4- and 6-positions of the pyrimidine core, leading to a diverse library of compounds. researchgate.netrasayanjournal.co.inajol.info

Data Tables

Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives from Chalcones and Guanidine

| Chalcone (B49325) Precursor | Guanidine Source | Solvent | Method | Product | Yield (%) | Reference |

| 1,3-diphenylprop-2-en-1-one | Guanidine carbonate | DMF | Reflux | 4,6-Diphenyl-pyrimidin-2-ylamine | 33.74 | ajol.info |

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine carbonate | DMF | Reflux | 4-(4-Nitro-phenyl)-6-phenyl-pyrimidin-2-ylamine | - | ajol.info |

| 3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Guanidine hydrochloride | Ethanol/Water | Reflux | 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | 70.35 | ptfarm.pl |

| Substituted Chalcones | Guanidine hydrochloride | Ethanol/Water | Microwave | 2-Amino-4,6-diarylpyrimidines | 64-76 | vjs.ac.vn |

Table 2: Halogenated Pyrimidine Intermediates

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| 2-amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine | 2-amino-4,6-dichloropyrimidine | Versatile intermediate for SNAr reactions. | google.com |

| 2-amino-4,6-dihydroxypyrimidine | POCl₃, N,N-dimethylaniline | 2-amino-4,6-dichloropyrimidine | Improved process without reflux. | google.com |

| 6-bromo-4-chlorothienopyrimidine | Arylboronic acid, Pd catalyst | 6-aryl-4-chlorothienopyrimidine | Selective Suzuki coupling at C-6. | researchgate.net |

Cyclization Reactions with Guanidinium Carbonate

A well-established and reliable method for synthesizing 2-aminopyrimidine frameworks involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidinium salt. rasayanjournal.co.inajol.info Specifically, the synthesis of 2-amino-4,6-diarylpyrimidines is frequently achieved by reacting appropriately substituted chalcones (1,3-diaryl-2-propen-1-ones) with guanidinium carbonate. rasayanjournal.co.inajol.info

The general procedure involves refluxing a mixture of the substituted chalcone and guanidinium carbonate in a 1:1 molar ratio within a high-boiling polar aprotic solvent, such as dimethylformamide (DMF). rasayanjournal.co.inajol.info The reaction mixture is heated, typically for several hours, to drive the cyclization and dehydration sequence. ajol.info Upon completion, the reaction mixture is poured into cold water, causing the pyrimidine product to precipitate. rasayanjournal.co.in The resulting solid can then be collected by filtration, washed, and dried. rasayanjournal.co.in This method is valued for its operational simplicity and the good yields often obtained for a variety of substituted chalcones. rasayanjournal.co.in The purity of the synthesized compounds is commonly monitored by thin-layer chromatography (TLC), and their structures are confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry. rasayanjournal.co.in

Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines via Cyclization with Guanidinium Carbonate

| Chalcone Precursor | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1,3-diphenylprop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux, 4h, 160°C | 4,6-diphenyl-pyrimidin-2-ylamine | Good ajol.info |

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux, 4h, 160°C | 4-(4-nitro-phenyl)-6-phenylpyrimidin-2-ylamine | Good ajol.info |

| 1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux, 4h, 160°C | 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine | Good ajol.info |

| Variously Substituted Chalcones | Guanidinium Carbonate | DMF | Reflux, 3h | Substituted 2-Amino-4,6-diarylpyrimidines | 65-95% rasayanjournal.co.in |

Copper-Catalyzed Cyclization of Ketones with Nitriles

A novel and economically advantageous approach to synthesizing diversely functionalized pyrimidines utilizes a copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgorganic-chemistry.orgnih.gov This strategy is significant because it employs readily available and inexpensive starting materials and proceeds through a unique pathway where the nitrile acts as an electrophile. acs.orgacs.org The reaction facilitates the formation of one C-C bond and two C-N bonds in a consecutive manner. researchgate.net

Optimization studies have identified that the combination of copper(II) chloride (CuCl₂) as the catalyst and sodium hydroxide (NaOH) as the base provides the most effective system, with reactions typically conducted at 120°C. organic-chemistry.org This method demonstrates a broad substrate scope, tolerating a wide array of functional groups on both the ketone and nitrile reactants, including those often incompatible with traditional methods, such as thiophene, pyridine, amino (NH₂), and hydroxyl (OH) groups. organic-chemistry.orgacs.org The versatility extends to aromatic, heteroaromatic, and aliphatic ketones. organic-chemistry.org

Mechanistic investigations suggest that the reaction proceeds through an enaminone intermediate. acs.orgacs.org This finding is supported by the observation that the enaminone, once formed, can cyclize to the pyrimidine product even in the absence of a copper catalyst, indicating that the catalyst's essential role is to facilitate the initial conversion of the ketone to the enaminone. acs.orgacs.org

Table 2: Examples of Copper-Catalyzed Synthesis of Pyrimidines

| Ketone | Nitrile | Catalyst/Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Acetophenone | Acetonitrile (B52724) | CuCl₂ (20 mol%), NaOH (2 equiv) | 120°C, 24h, N₂ | 2,6-Dimethyl-4-phenylpyrimidine | 82% acs.org |

| 4-Phenylbutan-2-one | Acetonitrile | CuCl₂ (20 mol%), NaOH (2 equiv) | 120°C, 24h, N₂ | 4-Benzyl-2,6-dimethylpyrimidine | 71% acs.org |

| Adamantanone | Acetonitrile | CuCl₂ (20 mol%), NaOH (2 equiv) | 120°C, 24h, N₂ | 2-Methyl-4,5-adamantanylpyrimidine | 51% acs.org |

| 1-Cyclohexylethanone | Acetonitrile | CuCl₂ (20 mol%), NaOH (2 equiv) | 120°C, 24h, N₂ | 4-Cyclohexyl-2,6-dimethylpyrimidine | 47% acs.org |

Directed Functionalization Strategies for this compound Derivatives

The chloro substituent on the this compound ring is a key functional handle that allows for a variety of transformations, primarily through nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution at C-4 and C-6 Positions of the Pyrimidine Ring

The C-4 and C-6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. mdpi.com This electronic feature decreases the electron density at these positions, making them electrophilic and facilitating the addition of a nucleophile. The resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance. In dichlorinated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, the chlorine atoms serve as excellent leaving groups for SNAr reactions. mdpi.com

Generally, substitution at the C-4 position is favored over the C-2 position in many pyrimidine systems. stackexchange.com This regioselectivity is attributed to the greater LUMO coefficient at C-4 compared to C-2 and potentially less steric hindrance and electronic repulsion from adjacent nitrogen lone pairs. stackexchange.com This reactivity allows for the sequential and directed introduction of various nucleophiles, including amines, alkoxides, and aryloxides, to build molecular complexity. mdpi.comnih.gov

The chlorine atom at the C-4 or C-6 position of a chloropyrimidine can be displaced by phenoxide or other aryloxide nucleophiles to form diaryl ether linkages. A systematic investigation into the reactivity of 2,4,6-trichloropyrimidine (B138864) with phenoxide nucleophiles has been conducted, demonstrating the feasibility of this transformation. researchgate.net This type of SNAr reaction is typically performed by treating the chloropyrimidine derivative with a phenol (B47542) in the presence of a base, such as sodium hydroxide or potassium carbonate, which deprotonates the phenol to generate the more reactive phenoxide ion. The reaction solvent and temperature can be adjusted to control the rate and selectivity of the substitution.

The reaction of chloropyrimidines with anilines and other aromatic amines is a widely used method for synthesizing N-arylaminopyrimidines. The reaction of 2,4,6-trichloropyrimidine with various 4-substituted anilines has been shown to readily produce monosubstituted products. researchgate.net In these cases, substitution preferentially occurs at the C-4 position to yield 4-anilino-2,6-dichloropyrimidines. researchgate.net

Similarly, 2-amino-4-chloropyrimidine (B19991) derivatives can be functionalized with different substituted amines. nih.gov These reactions are often carried out by heating the reactants in a solvent like anhydrous propanol (B110389), frequently with a base such as triethylamine to neutralize the HCl generated during the reaction. nih.gov Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times from hours to minutes. nih.gov

Table 3: Functionalization of Chloropyrimidines with Aromatic Amines

| Pyrimidine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Ethanol (solvent) | 4-Anilino-2,6-dichloropyrimidine | researchgate.net |

| 2-Amino-4-chloropyrimidine | Substituted Amines | Microwave, 120-140°C, 15-30 min, Triethylamine | N4-Substituted-2-aminopyrimidine | nih.gov |

The selective replacement of one chlorine atom in 2-amino-4,6-dichloropyrimidine with an alkoxy group is a key step in the synthesis of many functionalized pyrimidines. A patented method describes this transformation by reacting 2-amino-4,6-dichloropyrimidine with an alcohol (R-OH) in the presence of a basic catalyst. google.com

The process involves mixing the dichloropyrimidine with an alcohol, which often serves as both the reactant and the solvent, and an alkali metal base (e.g., sodium or potassium alkoxide, hydroxide, or carbonate). google.com The molar ratio of the alcohol to the pyrimidine substrate is typically high (10–50:1), while the base is used in a ratio of 1–4:1 relative to the pyrimidine. google.com The reaction is carried out under reflux conditions. After the reaction is complete, the excess alcohol is recovered by distillation. The product, a 4-alkoxy-2-amino-6-chloropyrimidine, is then isolated by adding water to the residue, adjusting the pH to 4-7 with a mineral acid, and inducing crystallization by cooling. google.com This method provides a direct route to selectively introduce an alkoxy group at one of the chloro-positions, leaving the other available for subsequent functionalization.

Compound Index

Reaction with Hydrazine (B178648) Hydrate (B1144303) to Form Hydrazino Derivatives

The chlorine atom at the C4 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for its displacement by various nucleophiles, including hydrazine. The reaction with hydrazine hydrate is a standard method to introduce a hydrazino group, yielding 2-amino-4-hydrazino-6-phenylpyrimidine.

The mechanism involves the nucleophilic attack of the hydrazine molecule on the electron-deficient C4 carbon of the pyrimidine ring. This forms a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the final hydrazino-substituted product. Such reactions are typically carried out in a suitable solvent like ethanol or dioxane, often with heating to facilitate the substitution. The resulting hydrazino derivatives are valuable precursors for synthesizing fused heterocyclic systems, such as triazolopyrimidines, through further cyclization reactions.

Amine Substitutions including Morpholine (B109124)

Similar to the reaction with hydrazine, the C4-chloro substituent can be readily displaced by a variety of primary and secondary amines. This nucleophilic substitution reaction is a robust and widely used method for generating libraries of 2,4-diaminopyrimidine (B92962) derivatives. nih.govnih.gov The reaction of this compound with morpholine is a representative example of this transformation.

The synthesis is typically performed by heating the chloropyrimidine with the desired amine, often in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction. nih.gov Solvent-free conditions or the use of solvents like propanol or ethanol are common. nih.gov Microwave irradiation has also been employed to accelerate this reaction, significantly reducing reaction times from hours to minutes.

Table 1: Examples of Amine Substitution on 2-Amino-4-chloropyrimidine Derivatives

| Reactant | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various substituted amines | Solvent-free, 80–90 °C, TEA | N4-substituted-2-amino-6-chloropyrimidine derivatives | Good to Excellent | nih.gov |

| 2-Amino-4-chloro-pyrimidine | Various substituted piperazines | Microwave, 120–140 °C, 15–30 min, propanol, TEA | 2-Amino-4-(piperazin-1-yl)pyrimidine derivatives | Not specified |

Transformations of Substituted Pyrimidine-5-carbonitriles

Pyrimidine-5-carbonitriles are highly valuable synthetic intermediates, primarily due to the reactivity of the cyano group and its ability to participate in various cyclization and transformation reactions. researchgate.netresearchgate.net These compounds are often synthesized via multicomponent reactions, such as the Biginelli reaction, involving an aldehyde, a β-dicarbonyl compound (or its equivalent like ethyl cyanoacetate), and a urea (B33335) or thiourea (B124793) derivative. nih.gov The resulting pyrimidine-5-carbonitrile scaffold serves as a platform for constructing more complex, often fused, heterocyclic systems. researchgate.netnih.govnih.gov

Formation of Thiazolo-Pyrimidines

The synthesis of thiazolo[3,2-a]pyrimidines, a class of fused heterocycles with significant biological interest, can be achieved from pyrimidine-5-carbonitrile precursors. researchgate.netresearchgate.net One established route involves starting with a 2-thioxo-pyrimidine-5-carbonitrile derivative. aun.edu.eg

For instance, 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be reacted with chloroacetyl chloride. aun.edu.eg In this reaction, the initial step is the S-alkylation of the thiouracil ring by the chloroacetyl chloride. This is followed by an intramolecular cyclization, where the nitrogen atom of the pyrimidine ring attacks the carbonyl carbon of the newly introduced acetyl group, leading to the formation of the fused thiazole (B1198619) ring. This cyclocondensation reaction effectively builds the thiazolo[3,2-a]pyrimidine core. aun.edu.eg The reaction is typically conducted in a solvent like dioxane with a base such as triethylamine. aun.edu.eg

Spirocyclic Derivative Formation

Spirocyclic compounds containing a pyrimidine ring are a unique class of molecules with interesting three-dimensional structures. While the direct conversion of a pyrimidine-5-carbonitrile to a spirocycle is not commonly reported, synthetic strategies for creating spiro pyrimidines often involve multicomponent reactions. A plausible pathway could involve the elaboration of a pyrimidine-5-carbonitrile into a precursor suitable for a spiro-cyclization reaction.

A modern and environmentally friendly method for synthesizing spiro pyrimidine derivatives utilizes solvent-free ball-milling conditions. researchgate.net In a typical reaction, an aldehyde, an amine, and a cyclic active methylene (B1212753) compound like barbituric acid are combined with a promoter such as potassium carbonate. researchgate.net The reaction proceeds through a series of condensations and Michael additions to construct the spirocyclic framework in high yields. This approach highlights a green chemistry method for accessing these complex structures.

Electrophilic Substitution at the Amino Group (e.g., Acetylation, Sulfonation)

While the π-deficient pyrimidine ring is generally resistant to electrophilic attack, the exocyclic 2-amino group is nucleophilic and can readily undergo electrophilic substitution. This allows for the introduction of various functional groups, such as acetyl and sulfonyl groups, which can significantly modulate the compound's chemical and biological properties.

Acetylation: The reaction of a 2-aminopyrimidine derivative with an acetylating agent like acetic anhydride (B1165640) or chloroacetyl chloride leads to the formation of a 2-acetamidopyrimidine. researchgate.neterciyes.edu.tr The reaction is typically carried out in a suitable solvent such as acetonitrile or pyridine. erciyes.edu.trnih.gov For example, reacting a 2-aminopyrimidine with chloroacetyl chloride in acetonitrile at 0°C can yield the corresponding 2-(chloroacetamido)pyrimidine derivative. erciyes.edu.trresearchgate.net This amide formation is a common strategy for derivatizing the amino group.

Sulfonation: Similarly, the 2-amino group can be sulfonated by reacting it with a sulfonyl chloride. This reaction forms a sulfonamide linkage. A notable example involves the synthesis of pyrimidine-5-carbonitrile derivatives bearing different sulfonamide moieties at the C-2 position. nih.gov In a solvent-free approach, 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile was fused with various benzenesulfonyl chlorides at high temperatures (e.g., 200°C) to yield the corresponding N-(5-cyano-pyrimidin-2-yl)benzenesulfonamide derivatives in good yields (72-81%). nih.gov

Table 2: Electrophilic Substitution Reactions at the 2-Amino Group

| Reaction Type | Substrate Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetylation | 2-Aminopyrimidine | Chloroacetyl chloride | Acetonitrile, 0°C | 2-Acetamidopyrimidine | erciyes.edu.trresearchgate.net |

| Sulfonation | 2-Amino-pyrimidine-5-carbonitrile | Benzenesulfonyl chloride | Solvent-free, 200°C | N-(pyrimidin-2-yl)benzenesulfonamide | nih.gov |

Advanced Synthetic Techniques in Pyrimidine Synthesis

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, several advanced techniques have been widely adopted for the synthesis of pyrimidines and their derivatives. These methods offer significant advantages in terms of efficiency, yield, and environmental impact.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The Biginelli reaction is a classic example used for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. More advanced MCRs, such as those catalyzed by iridium, allow for the regioselective synthesis of highly substituted pyrimidines from amidines and multiple different alcohols, liberating only hydrogen and water as byproducts.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. Microwave-assisted synthesis has been successfully applied to various pyrimidine syntheses, including Biginelli reactions and nucleophilic substitutions on chloropyrimidines.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes faster reactions and improves yields under milder conditions. Ultrasound irradiation has been shown to be effective for the construction and derivatization of the pyrimidine core through cyclocondensation and other classical reactions, often providing excellent yields and high regioselectivity. nih.gov

Table 3: Comparison of Advanced Synthetic Techniques for Pyrimidine Synthesis

| Technique | Key Advantages | Typical Reactions | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | Biginelli reaction, Iridium-catalyzed alcohol coupling. | |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reactions. | Cyclocondensations, Nucleophilic aromatic substitutions. | |

| Ultrasound-Assisted Synthesis | Shorter reaction times, mild conditions, high yields, high regioselectivity. | Cyclocondensations, Fused pyrimidine synthesis. | nih.gov |

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. This approach has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating its utility in the preparation of functionalized 2-aminopyrimidines.

A general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves the reaction of a 2-amino-4-chloro-pyrimidine precursor with a variety of substituted amines. nih.govuaeu.ac.aenih.gov While a specific protocol for this compound is not detailed in the provided literature, a representative method can be extrapolated. Typically, the reaction is carried out by treating the 2-amino-4-chloro-pyrimidine core with an appropriate amine in a microwave reactor. The reaction is often performed in a suitable high-boiling solvent, such as anhydrous propanol, and in the presence of a base like triethylamine to neutralize the hydrogen chloride generated during the nucleophilic aromatic substitution (SNAr) reaction. nih.gov

The optimization of these reactions is crucial for maximizing product yield and minimizing side-product formation. Key parameters that are typically fine-tuned include the reaction temperature, irradiation time, and the molar ratios of the reactants and base. For instance, in the synthesis of related 2-amino-4-substituted pyrimidines, reactions are commonly conducted at temperatures ranging from 120 to 140 °C for a duration of 15 to 30 minutes. nih.gov The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC). nih.gov

The table below illustrates a generalized set of conditions for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives, which can be considered a starting point for the optimization of the synthesis of this compound analogues.

Table 1: Generalized Conditions for Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2-Amino-4-chloro-pyrimidine | Precursor with a leaving group at C4 |

| Reagent | Substituted Amine | Introduction of functional diversity |

| Solvent | Anhydrous Propanol | Provides a medium for the reaction |

| Base | Triethylamine | Scavenges HCl produced during the reaction |

| Temperature | 120–140 °C | Accelerates the rate of reaction |

| Reaction Time | 15–30 min | Typical duration for completion under microwave irradiation |

The synthesis of 2-amino-4,6-diarylpyrimidines has also been accomplished using a two-step microwave-assisted process, which involves the initial formation of a chalcone intermediate followed by a ring-closure condensation with guanidine hydrochloride. rsc.org This highlights the versatility of microwave irradiation in constructing the core pyrimidine ring system itself, which can be subsequently functionalized.

Solvent and Catalyst Effects in Reaction Efficiency

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of the synthesis of this compound and its analogues. These factors can significantly influence reaction rates, yields, and even the regioselectivity of the substitution reactions.

Solvent Effects:

The solvent not only dissolves the reactants but can also participate in the reaction mechanism, particularly in nucleophilic aromatic substitution reactions. For the synthesis of aminopyrimidine derivatives, a variety of solvents have been explored. In many instances, polar aprotic solvents like N,N-dimethylformamide (DMF) are employed, as they can effectively solvate cations while leaving the nucleophile relatively free to attack the electron-deficient pyrimidine ring. nih.gov

In other studies, alcohols such as ethanol or methanol (B129727) have been used. mdpi.com These protic solvents can facilitate the reaction by stabilizing the transition state and the leaving group. However, in the presence of a strong base, alcohols can also lead to the formation of alkoxide ions, which may compete with the desired amine nucleophile, leading to the formation of undesired alkoxy-substituted byproducts. mdpi.com

Interestingly, solvent-free reaction conditions have also been successfully implemented for the synthesis of 2-aminopyrimidine derivatives. nih.govmdpi.comnih.govresearchgate.net By heating a mixture of the chloropyrimidine, an amine, and a base like triethylamine, the desired products can be obtained in good to excellent yields. nih.govnih.gov This "green chemistry" approach minimizes waste and simplifies the work-up procedure.

Catalyst Effects:

Catalysts are employed to enhance the rate of reaction and improve selectivity. In the context of synthesizing 2-aminopyrimidine derivatives, the most commonly used "catalysts" are often bases that act as acid scavengers. Triethylamine is a frequent choice, as it is a non-nucleophilic base that effectively neutralizes the HCl generated during the SNAr reaction, driving the equilibrium towards the product side. nih.govnih.gov

In some cases, the synthesis can be performed without any external catalyst, particularly under solvent-free conditions where the excess amine reactant or the basic conditions generated in situ can promote the reaction. nih.govnih.gov

More advanced catalytic systems have also been explored for the synthesis of related arylpyrimidines. For instance, nickel-catalyzed electrochemical cross-coupling reactions have been used to prepare 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. nih.gov This method employs a sacrificial iron anode and a nickel(II) catalyst, allowing for the formation of the C-C bond under mild conditions. nih.gov While this is a C-C bond-forming reaction, it demonstrates the potential for transition metal catalysis in the functionalization of the pyrimidine core.

The table below summarizes the influence of different solvents and catalysts on the synthesis of aminopyrimidine derivatives, providing insights into the optimization of reaction efficiency for producing this compound and its functionalized analogues.

Table 2: Influence of Solvents and Catalysts on the Synthesis of Aminopyrimidine Derivatives

| Condition | Type | Example(s) | Effect on Reaction Efficiency | Reference(s) |

|---|---|---|---|---|

| Solvent | Polar Protic | Ethanol, Propanol | Can stabilize transition states but may lead to competing alkoxylation. | nih.govmdpi.com |

| Polar Aprotic | DMF | Good for solvating cations, enhancing nucleophilicity. | nih.gov | |

| Solvent-Free | - | Environmentally friendly, simplifies work-up, often gives high yields. | nih.govnih.gov | |

| Catalyst | Base (Acid Scavenger) | Triethylamine | Neutralizes HCl, drives the reaction forward. | nih.govnih.gov |

| Transition Metal | Nickel(II) Complex | Enables C-C cross-coupling reactions under mild electrochemical conditions. | nih.gov |

Halogen Mobility and Reactivity in Chloropyrimidine Scaffolds

The chlorine atom at the C4 position of the this compound scaffold is notably labile, making it a prime site for nucleophilic substitution. The pyrimidine ring's inherent electron deficiency, which is amplified by the two nitrogen atoms, facilitates the displacement of the halogen. This reactivity is a key feature in the synthetic utility of chloropyrimidines. The ease of substitution at different positions on the pyrimidine ring is generally accepted to be C4 > C6 > C2. The presence of an amino group at the C2 position further modulates the reactivity at the C4 position through its electronic effects.

The mobility of the halogen is also influenced by the reaction conditions. For instance, in the synthesis of certain pyrimidine derivatives, the displacement of the chlorine atom is readily achieved by heating with various nucleophiles. The reactivity of the C-Cl bond is a focal point for creating diverse molecular architectures, as it allows for the introduction of a wide range of functional groups.

| Nucleophile | Reaction Condition | Product |

| Hydrazine hydrate | Reflux | 2-Amino-4-hydrazinyl-6-phenylpyrimidine |

| Sodium azide (B81097) | DMF, 80°C | 2-Amino-4-azido-6-phenylpyrimidine |

| Various amines | Heat | N-substituted-2-amino-4-amino-6-phenylpyrimidine derivatives |

Azide-Tetrazole Tautomerism in Azidopyrimidine Analogues

The reaction of this compound with sodium azide yields 2-amino-4-azido-6-phenylpyrimidine. This azido (B1232118) derivative is of significant interest due to its participation in azide-tetrazole tautomerism. This is a form of valence tautomerism where the azido form exists in equilibrium with a fused tetrazole ring system, in this case, a tetrazolo[1,5-a]pyrimidine.

The position of this equilibrium is highly dependent on several factors, including the electronic nature of the substituents on the pyrimidine ring, the solvent, and the temperature. For 2-amino-4-azido-6-phenylpyrimidine, the equilibrium often favors the tetrazole form, which is generally more stable. This transformation is a crucial consideration in the synthesis and characterization of these compounds, as the two tautomers exhibit different chemical and physical properties. The formation of the tetrazole ring is a spontaneous intramolecular cyclization of the azido group onto the adjacent ring nitrogen.

| Tautomer | Structure | Stability |

| Azido Form | 2-Amino-4-azido-6-phenylpyrimidine | Less Stable |

| Tetrazole Form | 5-Phenyl-7-aminotetrazolo[1,5-a]pyrimidine | More Stable |

Cyclization and Heterocycle Formation Mechanisms

The versatile reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems. The presence of multiple reactive sites allows for a range of intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

For example, the hydrazinyl derivative, 2-amino-4-hydrazinyl-6-phenylpyrimidine, can be used to construct fused triazolopyrimidine systems. By reacting this intermediate with various one-carbon sources, such as orthoesters or formic acid, the hydrazinyl moiety can cyclize to form a triazole ring fused to the pyrimidine core. The mechanism of these cyclization reactions typically involves an initial condensation or addition step, followed by an intramolecular nucleophilic attack and subsequent dehydration or elimination to afford the final fused heterocycle. These reactions are pivotal in generating novel molecular frameworks with potential biological activities.

Nucleophilic Aromatic Substitution (S_NAr) Reactions and Regioselectivity

Nucleophilic aromatic substitution (S_NAr) is the primary mechanism governing the reactivity of the chlorine atom in this compound. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The outcome of these reactions can be controlled by carefully selecting the nucleophile and reaction conditions. This control over regioselectivity is fundamental to the strategic synthesis of specifically substituted pyrimidine derivatives.

| Position of Chlorine | Relative Reactivity | Influencing Factors |

| C4 | High | Electron-withdrawing nature of the pyrimidine ring |

| C6 | Moderate | Steric hindrance from adjacent groups |

| C2 | Low | Highest electron density at this position |

Spectroscopic and Advanced Structural Elucidation Techniques for this compound Derivatives

The structural characterization of this compound and its derivatives is crucial for confirming their identity, purity, and for understanding their chemical behavior. A combination of spectroscopic and analytical techniques is employed for this purpose, each providing unique and complementary information about the molecular structure.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Amino 4 Chloro 6 Phenylpyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-amino-4-chloro-6-phenylpyrimidine. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound derivatives, characteristic signals are observed for the amino group protons (-NH₂), aromatic protons of the phenyl ring, and any protons on substituted groups. ijirset.commdpi.com The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyrimidine (B1678525) and phenyl rings. For instance, the amino group protons typically appear as a broad singlet. mdpi.com In some cases, the chemical shifts for the amino group can be found in the range of 5.1-5.3 ppm. ijirset.com

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. nih.gov For this compound, signals corresponding to the carbons of the pyrimidine ring, the phenyl ring, and any substituents are observed. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Aminopyrimidine (B69317) Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 7.35-7.77 (m) | 110.75-150.50 |

| -NH₂ | 6.03 (s) | - |

| Pyrimidine-H | 6.05-7.77 (d) | 93.56, 157.42, 162.72, 163.47 |

Data derived from a study on 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the molecule. rsc.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum can further confirm the presence and number of chlorine atoms in the molecule. mdpi.comresearchgate.net HRMS has been successfully used to confirm the elemental composition of various pyrimidine derivatives. rsc.org

Table 2: HRMS Data for a Related Aminopyrimidine Derivative

| Compound | Calculated m/z | Found m/z |

|---|---|---|

| 2-(2-amino-4-chloro-anilino) benzoic acid | 245.0502 | 245.0502 |

Data from a study on the synthesis of clozapine (B1669256) precursors. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. nih.govcopbela.org

For this compound derivatives, the IR spectrum will show characteristic absorption bands for the following functional groups:

N-H stretching of the amino group typically appears as one or two sharp bands in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) show two bands (symmetric and asymmetric stretching), while secondary amines show a single band. pressbooks.pub

C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are observed in the 1400-1650 cm⁻¹ region. nih.gov

C-Cl stretching vibrations are typically found in the fingerprint region, usually below 800 cm⁻¹.

N-H bending vibrations of the amino group can be seen in the range of 1606–1654 cm⁻¹. mdpi.com

The presence and position of these bands provide strong evidence for the key functional groups in the molecule. ontosight.airesearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 2-Aminopyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3182-3464 ijirset.comnih.gov |

| Aromatic Ring | C=C Stretch | 1438-1546 nih.gov |

| Pyrimidine Ring | C=N Stretch | ~1600 |

| Amino (-NH₂) | N-H Bend | 1606-1654 mdpi.com |

Thin Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate mixtures of compounds. chemscene.com It is widely used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. acs.org In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) value of the product with that of a known standard, the identity of the compound can be preliminarily confirmed. The presence of a single spot on the TLC plate under various solvent systems is a good indication of the compound's purity. rsc.org

Table 4: TLC Data for a Clozapine Precursor

| Compound | Mobile Phase | Rf Value |

|---|---|---|

| 2-(2-amino-4-chloro-anilino) benzoic acid | 3:1 EtOAc/Hexanes | 0.39 |

Data from a study on the synthesis of clozapine precursors. rsc.org

Biological Activity and Pharmacological Potential of 2 Amino 4 Chloro 6 Phenylpyrimidine Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents has highlighted the potential of 2-amino-4-chloro-6-phenylpyrimidine derivatives. These compounds have demonstrated notable efficacy against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that derivatives of this compound possess significant antibacterial properties. Their activity is often influenced by the nature and position of substituents on the phenyl ring. For instance, research on certain 2-amino-4-(7-substituted/unsubstituted coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines revealed that the substitution of chlorine atoms at the 2- and 6-positions of the phenyl ring was crucial for antibacterial activity in dichlorophenyl derivatives. researchgate.net In monochlorophenyl derivatives, the 2- and 4-positions were found to be critical for activity. researchgate.net

Some synthesized compounds have shown antibacterial activity comparable to standard drugs like ofloxacin. researchgate.net Newer derivatives, including those incorporating a pyridazone moiety, have also been found to be effective against various bacterial strains. researchgate.net Furthermore, the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives has yielded compounds with high anti-proliferative and anti-microbial activities. nih.gov These compounds were tested against a panel of bacteria, demonstrating their potential as broad-spectrum antibacterial agents. nih.gov The antibacterial activity of these derivatives is a promising field for the development of new drugs to combat bacterial infections.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strains | Activity/Findings | Reference |

|---|---|---|---|

| 2-Amino-4-(7-substituted coumarin-3-yl)-6-(2,6-dichlorophenyl)pyrimidine | Gram-positive and Gram-negative bacteria | Criticality of 2,6-dichloro substitution for activity. | researchgate.net |

| 2-Amino-4-(7-substituted coumarin-3-yl)-6-(2-chlorophenyl/4-chlorophenyl)pyrimidine | Gram-positive and Gram-negative bacteria | Criticality of 2- and 4-chloro substitution for activity. | researchgate.net |

| 6-(3-(1,2-dihydro-6-phenyl-2-aminopyrimidin-4-yl) phenyl amino) pyridazin-3(2H)-one | Not specified | Efficient antibacterial activity. | researchgate.net |

| 2-Amino-4-aryl-6-pyridopyrimidines and N-alkyl bromide derivatives | Various bacterial strains | High anti-microbial activities. | nih.gov |

| 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core | Gram-negative and Gram-positive bacteria | Potent broad-spectrum antibacterial agents. | nih.gov |

Antifungal Activities Against Pathogenic Fungi

In addition to their antibacterial properties, certain derivatives of this compound have demonstrated antifungal activity against various pathogenic fungi. For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their fungicidal activities. nih.gov One particular compound from this series exhibited better fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris than the commercial fungicide pyrimethanil. nih.gov

However, not all derivatives show strong antifungal effects. A study on 2-amino-4-(7-substituted/unsubstituted coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines found that none of the tested compounds exhibited comparable antifungal activity to the standard drug ketoconazole, even at high concentrations, suggesting they are relatively weak antifungal agents. researchgate.net This highlights the importance of specific structural features for potent antifungal action. Other studies have reported that certain pyrimidine (B1678525) derivatives exhibit excellent antimicrobial activities against fungal species like Candida albicans and Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strains | Activity/Findings | Reference |

|---|---|---|---|

| 4-Chloro-6-(substituted phenoxy)-2-phenylpyrimidines | Sclerotinia sclerotiorum, Thanatephorus cucumeris | Some derivatives showed better activity than pyrimethanil. | nih.gov |

| 2-Amino-4-(7-substituted coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines | Pathogenic fungi | Weak antifungal activity compared to ketoconazole. | researchgate.net |

| Pyrimidine derivatives (unspecified) | Candida albicans, Aspergillus flavus | Excellent antimicrobial activities. | nih.gov |

| 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives | Candida species | Potent antifungal activities, with some derivatives more potent than ketoconazole. | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption)

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, though some pathways have been proposed. For many antibacterial agents, a common mechanism involves the disruption of the bacterial cell wall synthesis. nih.gov For instance, some amino acid-based antimicrobial agents act as structural analogs of intermediates in microbial biosynthetic pathways, thereby inhibiting essential enzymes. nih.gov

In the case of fluoroquinolone-like pyrimidine derivatives, the mechanism often involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov Newer 8-methoxy fluoroquinolones are noted for their enhanced ability to inhibit both enzymes. nih.gov The structural similarity of some pyrimidine derivatives to natural components of microbial cells allows them to interfere with critical cellular processes, leading to cell death. Further research is needed to fully elucidate the specific molecular targets and mechanisms of action for the diverse range of this compound derivatives.

Anticancer and Antitumor Potential

The cytotoxic properties of this compound derivatives against various cancer cell lines have been a major focus of research, revealing their potential as a scaffold for the development of novel anticancer drugs.

Cytotoxicity Against Various Cancer Cell Lines (e.g., HCT-116, MCF-7, HEPG-2, K562)

A significant number of studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For example, microwave-assisted synthesis of pyrimidine anchored derivatives yielded compounds with notable in vitro anticancer activity. nih.govresearchgate.net One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest anticancer activity against both human colon colorectal (HCT-116) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net Another derivative with a 4-methyl piperazine moiety also showed considerable activity against these cell lines. nih.govresearchgate.net

Further research into novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid identified a compound with potent cytotoxic activity against MCF-7 and HeLa cells, while showing substantially lower cytotoxicity to normal human hepatocyte cells. rsc.org Additionally, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity against the human chronic myelocytic leukemia K562 cancer cell line, with one compound demonstrating considerable inhibition. nih.govresearchgate.net The cytotoxic potential of these compounds has also been observed against hepatocellular carcinoma (HEPG-2) cells. nih.gov

Table 3: Cytotoxicity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 / EC50 Values | Reference |

|---|---|---|---|

| Derivative with bromophenyl piperazine moiety | HCT-116 | 89.24 ± 1.36 µM | nih.govresearchgate.net |

| MCF-7 | 89.37 ± 1.17 µM | nih.govresearchgate.net | |

| Derivative with 4-methyl piperazine moiety | HCT-116 | 209.17 ± 1.23 µM | nih.govresearchgate.net |

| MCF-7 | 221.91 ± 1.37 µM | nih.govresearchgate.net | |

| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 | 0.48 ± 0.11 µM | rsc.org |

| HeLa | 0.74 ± 0.13 µM | rsc.org | |

| 2-Amino-4,6-diarylpyrimidine derivative (Compound 1e) | K562 | 8.77 ± 0.55 µM | nih.govresearchgate.net |

| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 µM | nih.gov |

| MCF-7 | 6.06 ± 3.09 µM | nih.gov |

Inhibition of Kinase Activity (e.g., ABL1 Tyrosine Kinase, c-Src Kinase, Tyrosine Kinase Receptors)

A key mechanism through which many this compound derivatives exert their anticancer effects is the inhibition of various protein kinases, which are crucial for cancer cell proliferation and survival. Derivatives of the 2-phenylaminopyrimidine class have been identified as inhibitors of the Abl protein-tyrosine kinase. nih.gov These inhibitors have shown the ability to block the proliferation of cells transformed by the v-abl oncogene. nih.gov

Furthermore, research has focused on 2-amino-4,6-diarylpyrimidines as potential inhibitors of ABL1 tyrosine kinase for the treatment of chronic myeloid leukemia. nih.govresearchgate.net Molecular docking studies have indicated that these compounds can form stable interactions with crucial residues in the active site of the ABL1 enzyme. nih.govresearchgate.net

In addition to ABL1, c-Src kinase has also been identified as a target. Certain quinolinecarbonitrile derivatives, which share structural similarities with pyrimidines, have been shown to be potent inhibitors of Src kinase activity. nih.gov Some of these compounds also inhibit the activity of Abl and Lck kinases. nih.gov The inhibition of tyrosine kinase receptors, such as the epidermal growth factor receptor (EGFR), is another important mechanism. nih.gov The ability of these pyrimidine derivatives to target multiple kinases contributes to their broad anticancer potential.

Table 4: Kinase Inhibition by this compound and Related Derivatives

| Compound Class/Derivative | Target Kinase | Activity/Findings | Reference |

|---|---|---|---|

| 2-Phenylaminopyrimidine derivatives | Abl protein-tyrosine kinase, PDGF receptor kinase | Potent inhibition in vitro and in vivo. | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | ABL1 tyrosine kinase | Significant inhibition of K562 cancer cells and ABL1 tyrosine kinase. | nih.govresearchgate.net |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Src kinase, Abl, Lck | Potent inhibition of Src kinase activity. | nih.gov |

| 4-(Phenylamino)quinazoline and -pyridopyrimidine acrylamides | Epidermal Growth Factor Receptor (EGFR) | Irreversible inhibitors of the ATP binding site. | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

Research into the specific effects of this compound on the induction of cell cycle arrest and apoptosis is an emerging area of study. While direct studies on this particular compound are limited, broader research into pyrimidine derivatives has shown potential in this domain. For instance, certain 5-arylethylidene-aminopyrimidine-2,4-diones have been observed to halt the cell cycle at the G2/M phase and trigger apoptosis. mdpi.com These derivatives were also found to upregulate the expression of the pro-apoptotic protein BAX and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Another study on novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives demonstrated that these compounds can cause cell rounding, cytoplasmic blebbing, and the formation of anomalous globular structures, which are morphological changes associated with apoptosis. nih.gov However, it is crucial to note that these findings pertain to related but structurally distinct pyrimidine derivatives, and further research is required to determine if this compound exhibits similar activities.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes in DNA replication and are significant targets for anticancer drugs. nih.govajol.info The potential of pyrimidine derivatives as topoisomerase inhibitors has been a subject of scientific inquiry. For example, a study focused on 4-amino-6-(phenylamino)-1,3,5-triazines, which are structurally related to pyrimidines, led to the discovery of monocyclic inhibitors of human DNA topoisomerase IIα that target the ATP binding site. nih.gov Additionally, certain derivatives of 4,5′-bithiazoles have been reported to act as catalytic inhibitors of topoisomerase IIα by competitively inhibiting ATP hydrolysis, leading to a reduction in cell proliferation and cell cycle arrest, primarily in the G1 phase. nih.gov While these findings highlight the potential of the broader class of pyrimidine-related compounds, specific studies on the topoisomerase inhibition activity of this compound are not extensively available in the current body of scientific literature.

Anti-inflammatory Activities

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents through various mechanisms.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. jpp.krakow.pl Research has indicated that pyrimidine derivatives can act as selective inhibitors of COX-2. A recent study in 2024 highlighted that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with performance comparable to or even exceeding that of established anti-inflammatory drugs like meloxicam. nih.gov While this study provides strong evidence for the anti-inflammatory potential of the pyrimidine scaffold, further investigations are needed to specifically elucidate the COX-1 and COX-2 inhibitory activity of this compound itself.

Modulation of Inflammatory Mediators (e.g., PGE2, Nitric Oxide)

The modulation of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) is another important aspect of anti-inflammatory activity. While specific data on the effect of this compound on PGE2 and nitric oxide is not detailed in the available literature, related pyrimidine derivatives have shown activity in this area. For instance, certain S-triazine derivatives, which are isosteric analogs of pirinixic acid, have been shown to inhibit PGE2 production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov This suggests a potential avenue for the anti-inflammatory action of pyrimidine-based compounds, though direct evidence for this compound is pending further research.

Membrane Stabilization and Anti-hemolytic Effects

The ability of a compound to stabilize cell membranes, particularly red blood cell membranes, is an indicator of its anti-inflammatory potential. This is because the membranes of lysosomes, which contain inflammatory mediators, are stabilized, preventing the release of these substances. At present, there is a lack of specific research findings in the public domain concerning the membrane stabilization and anti-hemolytic effects of this compound.

Antiviral Properties

The pyrimidine scaffold is a component of several established antiviral drugs, and research continues to explore the antiviral potential of new derivatives. A noteworthy in-silico study investigated the potential of unique pyrimidine-anchored derivatives, synthesized from a 2-amino-4-chloro-pyrimidine starting material, against the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov The study revealed that several of these derivatives exhibited a strong affinity for the 3CLpro enzyme, with one derivative in particular showing a high binding energy score of -8.12 kcal/mol and an inhibition constant of 1.11 µM. nih.gov These computational findings suggest that derivatives of 2-amino-4-chloro-pyrimidine could serve as a basis for the development of novel antiviral agents. Further research has also explored other pyrimidine derivatives, such as 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Table of Investigated 2-Amino-4-chloro-pyrimidine Derivatives and their In-Silico Antiviral Activity against SARS-CoV-2 Main Protease

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| Derivative 6 | -8.12 | 1.11 |

Data sourced from an in-silico molecular docking study. nih.gov

Inhibition of Viral Replication and Particle Maturation

The pyrimidine heterocycle is a fundamental component of nucleic acids, making its derivatives prime candidates for antiviral drug development. Research has shown that certain pyrimidine compounds can interfere with the viral life cycle. For instance, the related compound 2-amino-4,6-dichloropyrimidine (B145751) has been noted for its ability to inhibit the replication of a broad spectrum of viruses, including those from the Herpes, Picorna, and Pox groups. A key mechanism identified is the prevention of viral particle maturation; viral proteins synthesized in the presence of the compound fail to assemble into new, infectious virions. This unique mode of action presents an attractive strategy for developing novel antiviral therapies, particularly in combination with other agents to mitigate the development of resistance. While direct studies on this compound derivatives are part of ongoing research, the foundational activity of the core pyrimidine structure highlights its potential in this therapeutic area.

Herbicide Safener Activities

In agriculture, derivatives of this compound have shown significant promise as herbicide safeners. The closely related compound, fenclorim (4,6-dichloro-2-phenylpyrimidine), is a commercialized safener used to protect rice crops from the phytotoxic effects of chloroacetanilide herbicides like pretilachlor. researchgate.netnih.govacs.org The mechanism of action involves the induction of the crop's natural defense systems, specifically by enhancing the expression of detoxifying enzymes such as glutathione (B108866) S-transferases (GSTs). researchgate.netnih.gov These enzymes metabolize the herbicide into non-toxic forms, allowing the crop to tolerate its application while weed control is maintained. researchgate.netnih.gov

Building on the structure of fenclorim, researchers have synthesized and evaluated new 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives. acs.orgacs.org These studies aim to discover compounds with improved safening effects and potentially new fungicidal properties. Several of these novel derivatives have demonstrated excellent safening activities, significantly outperforming fenclorim in protecting against herbicide-induced damage to plant height, fresh weight, and root length. acs.org

| Compound | Safening Activity Highlight | Reference |

|---|---|---|

| Fenclorim | Commercial safener for chloroacetanilide herbicides in rice | researchgate.netacs.org |

| Compound 3 (a 4-chloro-6-phenoxy-2-phenylpyrimidine derivative) | Excellent safening activity against fresh weight reduction | acs.org |

| Compound 5 (a 4-chloro-6-phenoxy-2-phenylpyrimidine derivative) | Excellent safening activity against plant height reduction | acs.org |

| Compound 25 (a 4-chloro-6-phenoxy-2-phenylpyrimidine derivative) | Excellent safening activity against root length reduction | acs.org |

G-Protein Coupled Receptor (GPR119) Agonism

Derivatives of this compound have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119). nih.govnih.gov GPR119 is expressed in pancreatic beta-cells and incretin-releasing cells in the gastrointestinal tract, making it a highly attractive target for the treatment of type 2 diabetes. nih.gov Agonism of this receptor leads to an increase in intracellular cAMP levels, which in turn enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. nih.gov

Research into novel 4-amino-2-phenylpyrimidine derivatives has led to the identification of compounds with significant GPR119 agonistic activity. nih.govnih.gov Through optimization of substituents on the phenyl ring and the amino group, potent analogs have been developed. For example, the derivative (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol was found to improve glucose tolerance at a low oral dose in mice and demonstrated excellent pharmacokinetic profiles. nih.gov Another identified agonist, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, also showed improved glucose tolerance in animal models. nih.gov These findings underscore the potential of this class of compounds to serve as novel oral hypoglycemic agents for managing type 2 diabetes. nih.gov

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol | Potent GPR119 Agonist | Improved glucose tolerance at 1mg/kg (oral) in mice. | nih.gov |

| 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine | GPR119 Agonist | Improved glucose tolerance in mice following oral administration. | nih.gov |

Antioxidant Activities

Pyrimidine derivatives are recognized for their potential as antioxidant agents, capable of mitigating the damaging effects of oxidative stress. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Research on various 4,6-diphenylpyrimidine (B189498) substituted benzamide (B126) derivatives has demonstrated their potential as antioxidants. sciensage.info The inclusion of the pyrimidine scaffold is a key feature in the design of new molecules with the ability to inhibit oxidative processes. While specific quantitative data for this compound derivatives are part of ongoing investigations, the broader class of related pyrimidine structures consistently exhibits these valuable properties, suggesting a promising avenue for future development. sciensage.infonih.gov

Other Noteworthy Biological Activities

The global health threat of tuberculosis, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of new therapeutic agents. Derivatives of the 2-aminopyrimidine (B69317) scaffold have shown promise in this area. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as MDR and XDR strains.

Two compounds from this series emerged as particularly promising antitubercular agents, demonstrating notable activity against MDR-TB.

| Compound | Activity against MDR-TB (MIC) | Activity against XDR-TB (MIC) | Reference |

|---|---|---|---|

| Compound 7 (2-(3-bromophenylamino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chloride) | 16 µg/mL | >64 µg/mL | [No source available] |

| Compound 11 (6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-2-(3-(trifluoromethylthio)phenylamino)-3,6-dihydropyrimidin-1-ium chloride) | 16 µg/mL | >64 µg/mL | [No source available] |

The challenge of drug resistance in treating malaria, a devastating parasitic disease, has driven research into new chemical entities. The 2-aminopyrimidine structure is a key pharmacophore in several antimalarial agents. Novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been designed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the parasite's life cycle. nih.gov

In one study, a series of compounds were synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov While many derivatives showed varied levels of activity, one compound with a 4-phenylpiperazine substitution displayed moderate antimalarial effects, highlighting the potential of this chemical class to generate new leads in the fight against malaria. nih.gov

| Compound | IC50 (Dd2 strain) | IC50 (3D7 strain) | Reference |

|---|---|---|---|

| Compound 3h (PABA-pyrimidine derivative with 4-phenylpiperazine) | 8.95 µg/mL | 7.46 µg/mL | nih.gov |

Structure Activity Relationship Sar Studies of 2 Amino 4 Chloro 6 Phenylpyrimidine and Its Analogues

Impact of Substituent Nature and Position on Pyrimidine (B1678525) Ring on Biological Efficacy

The pyrimidine ring is a core component of this class of compounds, and alterations to its substituents can dramatically influence their biological profiles. The 2-aminopyrimidine (B69317) moiety is a versatile scaffold found in numerous biologically active compounds, including approved drugs like Imatinib and Iclaprim. mdpi.comnih.govijpsjournal.com Its significance stems from the ability of the pyrimidine ring to be readily modified at the 2, 4, 5, and 6 positions, allowing for extensive structural diversification. nih.gov

Research has shown that the nature and position of substituents on the pyrimidine ring are critical for activity. For instance, in a series of 2-aminopyrimidine derivatives synthesized as potential β-glucuronidase inhibitors, the substituent at the C-4 position of the pyrimidine ring played a pivotal role. mdpi.comnih.gov A compound bearing a piperazinyl group at this position (Compound 24) exhibited potent inhibitory activity, significantly greater than the standard inhibitor. mdpi.comnih.govnih.gov In contrast, the introduction of a 4-phenylpiperazinyl substituent at the same position resulted in a loss of activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the substituent at this specific location.

Furthermore, studies on 2,4-diaminopyrimidines as c-Jun N-terminal kinase (JNK) inhibitors have demonstrated that modifications at the 5-position of the pyrimidine core can enhance kinome-wide selectivity. acs.org The introduction of different groups at this position, such as hydrogen, bromine, or a cyclopropyl (B3062369) group, allowed for the fine-tuning of the inhibitor's potency and selectivity profile. acs.org

The following table summarizes the impact of various substituents on the pyrimidine ring on the biological activity of 2-aminopyrimidine analogues.